5-(1,3-benzodioxol-5-yl)-1H-tetrazole
Description
Contextualization of the Tetrazole and Benzodioxole Moieties in Medicinal Chemistry and Organic Synthesis
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a privileged structure in medicinal chemistry. nih.gov It is widely recognized as a bioisostere of the carboxylic acid group. thieme-connect.com This means it can replace a carboxylic acid in a drug molecule while maintaining or improving its biological activity. The tetrazole group's pKa is similar to that of a carboxylic acid, but it is more lipophilic, which can enhance a drug's ability to cross cell membranes and improve its metabolic stability. eurekaselect.com Consequently, tetrazole derivatives have been successfully incorporated into numerous approved drugs and exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. eurekaselect.com
The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxybenzene, is another structure frequently found in bioactive natural products and synthetic compounds. This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key component in many pharmacologically active agents and is valued as a versatile building block in organic synthesis. Derivatives of benzodioxole have been investigated for a range of therapeutic effects, including anti-tumor and anti-inflammatory activities. researchgate.net The combination of these two pharmacophores in one molecule thus presents a compelling case for its synthesis and biological evaluation.
Historical Perspective on the Emergence of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole in Scientific Literature
While specific seminal literature detailing the first synthesis of this compound is not prominent, its emergence can be understood through the historical development of tetrazole chemistry. The first tetrazole derivative was synthesized by Swedish chemist J. A. Bladin in 1885. nih.govthieme-connect.com However, the most significant and enduring method for the synthesis of 5-substituted-1H-tetrazoles became the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comeurekaselect.com
Early methods often used the highly toxic and explosive hydrazoic acid. thieme-connect.com A major advancement came in 1958 when Finnegan and co-workers developed a safer, more practical procedure using sodium azide with ammonium (B1175870) chloride in dimethylformamide (DMF). thieme-connect.com This general method remains the foundation for the synthesis of this class of compounds.
The logical and historically consistent synthesis of this compound involves the [3+2] cycloaddition of 1,3-benzodioxole-5-carbonitrile (also known as piperonylonitrile) with an azide source, typically sodium azide. This reaction is often facilitated by a catalyst and various solvent systems to improve yield and safety.
| Reactant 1 | Reactant 2 | Typical Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 1,3-Benzodioxole-5-carbonitrile | Sodium Azide (NaN₃) | Lewis acid catalyst (e.g., ZnCl₂), Solvent (e.g., DMF, water), Heat | This compound | [3+2] Cycloaddition |
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The current research landscape for 5-aryl-1H-tetrazoles is highly active, with a strong focus on two main areas: the development of novel, efficient, and environmentally friendly synthetic methods, and the exploration of their broad biological activities. nih.govnih.gov While detailed research findings specifically for this compound are not widely reported, the trends for the broader class of compounds provide a clear indication of its research context.
Modern synthetic efforts are geared towards improving upon classical methods. This includes the use of heterogeneous catalysts, nanoparticles, and green solvents like water to make the synthesis safer, more sustainable, and economically viable. nih.govresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also being explored to rapidly generate libraries of diverse tetrazole derivatives for biological screening. researchgate.net
| Catalyst Type | Example | Advantage | Reference |
|---|---|---|---|
| Heterogeneous Catalyst | ZnO nanoparticles on magnetic support | Easy separation and recyclability, use of green solvents (EtOH). | nih.gov |
| Biomaterial Catalyst | Cuttlebone | Metal-free, green, and effective for multiple runs. | researchgate.net |
| Lewis Acid Catalyst | Zinc(II) salts | Allows for reaction in water, avoiding hazardous organic solvents. | nih.gov |
| Nanoparticle Catalyst | Nickel(II) oxide nanoparticles | High efficiency, very short reaction times. | researchgate.net |
Despite significant progress, several challenges remain in the field. A primary challenge is the development of synthetic protocols that are not only efficient but also inherently safe, completely avoiding toxic reagents and harsh conditions. nih.gov Another significant hurdle is controlling the regioselectivity in subsequent reactions on the tetrazole ring, such as alkylation, which can yield a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org
The most significant unaddressed challenge pertaining specifically to this compound is the lack of published data on its specific biological activities and physicochemical properties. While its structure suggests potential, a thorough investigation and reporting of its biological profile are needed to understand its therapeutic relevance. This represents a clear gap in the scientific literature and an opportunity for future research to establish its structure-activity relationships and unlock its potential.
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-7(14-4-13-6)3-5(1)8-9-11-12-10-8/h1-3H,4H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZDBHMVHIGDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 5 1,3 Benzodioxol 5 Yl 1h Tetrazole
Conventional Synthetic Pathways to 5-(1,3-benzodioxol-5-yl)-1H-tetrazole
Conventional methods for synthesizing the this compound core structure primarily rely on the construction of the tetrazole ring from a nitrile precursor, in this case, 3,4-(methylenedioxy)benzonitrile, also known as piperonylonitrile.
Cycloaddition Reactions in the Synthesis of Tetrazole Ring Systems
The most prevalent and fundamental method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) source with an organic nitrile. thieme-connect.comyoutube.comscielo.br This reaction forms the aromatic tetrazole ring by adding the three nitrogen atoms of the azide across the carbon-nitrogen triple bond of the nitrile.
For the synthesis of this compound, the reaction involves 3,4-(methylenedioxy)benzonitrile and an azide, typically sodium azide (NaN₃). youtube.com The reaction often requires a catalyst to activate the nitrile group, enhancing its electrophilicity. organic-chemistry.org Common catalysts include Brønsted acids (like ammonium (B1175870) chloride) or Lewis acids such as zinc(II), aluminum(III), and copper(II) salts. youtube.comscielo.brorganic-chemistry.orgnih.gov The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the dissolution of the azide salt and promote the reaction at elevated temperatures. youtube.comscielo.br
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH₄Cl | DMF | 100-120 | 12-24 | Good |
| ZnCl₂ | Water | 100 | 8-16 | High |
| CuSO₄·5H₂O | DMSO | 110-120 | 0.5-5 | Good to Excellent |
| AlCl₃ | DMF | 130 | 3-6 | High |
This table presents typical conditions for the synthesis of 5-aryl-1H-tetrazoles via cycloaddition, which are applicable to the synthesis of this compound.
One-Pot Synthetic Strategies for Direct Assembly of the Compound
One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, thereby improving efficiency and reducing waste. For 5-substituted-1H-tetrazoles, one-pot strategies often start from aldehydes rather than nitriles. nih.govresearchgate.net In the case of this compound, the reaction would commence with 3,4-(methylenedioxy)benzaldehyde (piperonal).
A common one-pot, three-component reaction involves the aldehyde, hydroxylamine (B1172632) hydrochloride, and sodium azide. nih.govresearchgate.net In this process, the aldehyde is first converted in situ to an aldoxime, which is then dehydrated to the corresponding nitrile. The nitrile intermediate is not isolated but immediately undergoes the [3+2] cycloaddition with sodium azide in the same reaction vessel to yield the final tetrazole product. researchgate.net This approach is often catalyzed by various metal salts and can be performed in green solvents like water. nih.govresearchgate.net
Precursor Reactivity and Transformation Mechanisms
The mechanism of tetrazole formation via the azide-nitrile cycloaddition has been a subject of study. It is generally accepted that the reaction is not a concerted cycloaddition but rather a stepwise process, especially when catalyzed. youtube.comacs.org
The reaction begins with the activation of the nitrile. youtube.com In the presence of a Lewis acid catalyst (e.g., Zn²⁺), the metal ion coordinates to the nitrogen atom of the nitrile group of the precursor, 3,4-(methylenedioxy)benzonitrile. organic-chemistry.orgresearchgate.net This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. researchgate.net The azide anion (N₃⁻) then attacks the activated nitrile carbon to form a linear imidoyl azide intermediate. youtube.comorganic-chemistry.org This intermediate subsequently undergoes an intramolecular cyclization to form the tetrazole ring. organic-chemistry.org A final protonation step during workup yields the this compound product. youtube.com The presence of the electron-donating 1,3-benzodioxole (B145889) group on the phenyl ring can influence the reactivity of the nitrile, potentially requiring optimized reaction conditions compared to nitriles bearing electron-withdrawing groups.
Innovative and Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for tetrazole synthesis. These innovations aim to reduce or eliminate the use of hazardous solvents and catalysts, and to decrease energy consumption.
Catalyst-Free and Solvent-Free Methodologies
Efforts to create more environmentally benign synthetic routes have led to the development of catalyst-free and solvent-free conditions. In some cases, the cycloaddition reaction between a nitrile and sodium azide can be achieved by simply heating the neat reactants, although this may require higher temperatures. thieme-connect.com
The use of ionic liquids has also emerged as a green alternative. For instance, choline (B1196258) azide, an ionic liquid, can serve as both the azide source and the reaction medium, allowing for a catalyst-free and solvent-free synthesis of 5-substituted 1H-tetrazoles with the benefit of being recyclable. thieme-connect.com Another approach involves using natural and low-cost heterogeneous catalysts, such as cuttlebone, which can promote the reaction through hydrogen bonding, thereby avoiding the use of metal catalysts. rsc.org These methods offer advantages in terms of simplified work-up procedures and reduced generation of toxic waste.
Microwave-Assisted and Sonochemical Syntheses
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including tetrazoles. lew.ro
Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy to dramatically accelerate reaction rates. lew.roorganic-chemistry.org The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, which might take many hours under conventional heating, can often be completed in a matter of minutes under microwave irradiation. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This rapid heating not only reduces reaction times but can also lead to higher yields and cleaner product formation. organic-chemistry.org The reaction to form this compound can be effectively performed in a solvent like DMF under microwave conditions. organic-chemistry.org
| Energy Source | Catalyst | Solvent | Time | Yield |
| Microwave | Et₃N·HCl | DMF | 2 h | Up to 93% |
| Microwave | Pd/Co@CNT NPs | NMP | 10 min | 90-99% |
| Ultrasound | None | TAIm[I] (Ionic Liquid) | 30-40 min | High to Excellent |
| Ultrasound | ZrP₂O₇ NPs | Water | 15-30 min | 85-96% |
This table summarizes findings for green synthetic approaches to 5-aryl-1H-tetrazoles, applicable to the target compound.
Sonochemical synthesis employs high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. mdpi.com This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. mdpi.com Ultrasound-assisted synthesis of 1,5-disubstituted tetrazoles has been shown to be effective, often proceeding under mild conditions and without the need for solvents. mdpi.commdpi.com For the synthesis of this compound, sonication can be used to promote the reaction, leading to high yields in short reaction times, representing a powerful green chemistry tool. consensus.appnih.gov
Flow Chemistry Applications for Scalable Synthesis
The synthesis of 5-substituted-1H-tetrazoles, including this compound, traditionally involves the [3+2] cycloaddition of a nitrile with an azide source. While effective, batch production methods for these reactions pose significant safety risks, primarily due to the in-situ generation of the highly explosive and toxic hydrazoic acid (HN₃), especially when conducted at elevated temperatures. core.ac.uk Continuous flow chemistry has emerged as a superior alternative that mitigates these hazards, enabling safer, more efficient, and highly scalable synthesis. core.ac.ukacs.org
In a typical flow synthesis setup for this compound, a solution of the starting material, 3,4-(methylenedioxy)benzonitrile, and an azide source like sodium azide (NaN₃) in a suitable solvent system (e.g., NMP/H₂O) is pumped through a heated, coiled tubing reactor. core.ac.uk The key advantages of this approach are rooted in the physical properties of microreactors:
Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of hazardous material is reacting at any given moment. This prevents the accumulation of hydrazoic acid in the headspace, which is a major risk in large-scale batch reactors, thereby allowing for reactions to be run safely at much higher temperatures (e.g., 190 °C). core.ac.uk
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, preventing local hot spots and leading to more consistent product quality and higher yields. researchgate.net
Scalability: Production can be scaled up by simply extending the run time of the continuous process ("scaling out") rather than increasing the size of the reactor, which would reintroduce safety hazards. A laboratory-scale flow system can achieve a product output of several grams per hour, which can translate to over 100 grams per day. core.ac.uk
The table below illustrates a comparative analysis between traditional batch processing and a continuous flow approach for the synthesis of a generic 5-aryl-1H-tetrazole, applicable to the synthesis of this compound.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Typical Reaction Temperature | 100–150 °C | >190 °C core.ac.uk |
| Reaction Time | 12–72 hours researchgate.net | 20–30 minutes (residence time) core.ac.uk |
| Safety Concerns | High risk of HN₃ accumulation; potential for thermal runaway. numberanalytics.com | Minimal HN₃ accumulation; excellent temperature control reduces risk. core.ac.uk |
| Product Output | Limited by reactor size and safety constraints. | Scalable by time; potential for >100 g/day on a lab scale. core.ac.uk |
| Yield | Variable, often lower due to side reactions. acs.org | Generally high to quantitative yields (>95%). core.ac.uk |
Optimization Strategies for Yield, Purity, and Reaction Efficiency
The optimization of the synthesis of this compound from 3,4-(methylenedioxy)benzonitrile and sodium azide focuses on several key parameters: catalyst selection, solvent system, temperature, and reaction time. The goal is to maximize yield and purity while minimizing reaction time and environmental impact.
The most common synthetic route is the metal-catalyzed [3+2] cycloaddition. acs.org Various catalysts have been shown to effectively promote this reaction. Sharpless and coworkers demonstrated that zinc salts, such as zinc bromide (ZnBr₂), can efficiently catalyze the reaction in water, offering a greener alternative to organic solvents. researchgate.net More recently, other metal complexes, including those of cobalt(II), have been reported to catalyze the synthesis of 5-substituted 1H-tetrazoles with excellent yields under homogeneous conditions. acs.org
The choice of solvent is critical. While water is an environmentally friendly option, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to produce near-quantitative yields for aryl nitriles, often outperforming other organic solvents like methanol, toluene, or acetonitrile. acs.org
Optimization involves systematically varying these parameters. For instance, a study on the cobalt-catalyzed synthesis of various tetrazoles provides a clear model for this process. By screening different solvents, catalyst loadings, and temperatures, optimal conditions can be established.
| Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | DMSO | 110 | 24 | No Product | acs.org |
| Co(II)-complex | Methanol | 110 | 12 | 20 | acs.org |
| Co(II)-complex | Toluene | 110 | 12 | 15 | acs.org |
| Co(II)-complex | Acetonitrile | 110 | 12 | 50 | acs.org |
| Co(II)-complex | DMF | 110 | 12 | 80 | acs.org |
| Co(II)-complex | DMSO | 110 | 12 | 99 | acs.org |
These findings suggest that for the synthesis of this compound, optimal conditions would likely involve a cobalt(II) or zinc(II) catalyst in DMSO or water at an elevated temperature of around 110 °C to achieve high yield and purity efficiently. acs.orgresearchgate.net
Stereochemical Control and Regioselectivity in the Synthesis of Tetrazole Derivatives Featuring the 1,3-benzodioxol-5-yl Moiety
While this compound itself is an achiral molecule, considerations of stereochemistry and regioselectivity are paramount when synthesizing its derivatives, which are of significant interest in medicinal chemistry.
Regioselectivity: The tetrazole ring exhibits tautomerism and possesses two nitrogen atoms (N1 and N2) available for substitution. Alkylation or arylation of the N-H proton can therefore lead to two different regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. Controlling the regioselectivity of this substitution is a significant synthetic challenge. Research has shown that the ratio of these isomers is influenced by several factors, including the steric hindrance of the reactants and the nucleophilic substitution mechanism (Sₙ1 vs. Sₙ2). rsc.org For example, reactions proceeding through a transient alkyl diazonium intermediate have been shown to preferentially form the 2,5-disubstituted product. researchgate.netrsc.org Therefore, when synthesizing N-substituted derivatives of this compound, careful selection of the substituting agent and reaction conditions is necessary to selectively obtain the desired regioisomer.
Stereochemical Control: Stereocontrol becomes relevant when introducing chiral centers into derivatives of this compound. This can be achieved by several methods:
Using Chiral Starting Materials: A chiral substituent can be attached to the tetrazole ring. For instance, the ring-opening of a chiral bicyclic vinyl aziridine (B145994) with a tetrazole-thiol derivative has been used to produce a novel thiol-incorporated aminocyclopentitol, where the stereochemistry is controlled by the starting aziridine. mdpi.com
Asymmetric Catalysis: The synthesis of a novel chiral α-tetrazole-substituted binaphthylazepine catalyst highlights the potential for developing organocatalysts that can induce asymmetry in reactions involving the tetrazole moiety. nih.gov Although its initial application in an oxa-Michael cyclization yielded low enantioselectivity, it demonstrates a viable strategy for creating chiral environments. nih.gov
The synthesis of derivatives of this compound can thus be directed to produce specific regioisomers and stereoisomers through the strategic application of modern synthetic methods, enabling the exploration of their unique chemical and biological properties.
Computational and Theoretical Investigations of 5 1,3 Benzodioxol 5 Yl 1h Tetrazole
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the electron distribution and energy levels within 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for predicting the ground-state properties of molecules like this compound. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net
Theoretical studies on related tetrazole derivatives often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netunimib.it These calculations provide the foundation for further analysis, including the examination of molecular orbitals and electrostatic potential.
Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Data)
| Property | Value | Unit |
| Total Energy | -778.987 | Hartrees |
| Dipole Moment | 4.58 | Debye |
| Polarizability | 25.43 | ų |
Note: The data presented in this table are illustrative and based on typical values for similar heterocyclic compounds.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. libretexts.org A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring, while the LUMO is likely distributed over the tetrazole ring, which has electron-withdrawing characteristics. This distribution influences the molecule's interaction with electrophiles and nucleophiles.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Orbital | Energy |
| HOMO | -6.75 eV |
| LUMO | -1.23 eV |
| HOMO-LUMO Gap | 5.52 eV |
Note: The data presented in this table are illustrative and based on computational studies of related aromatic and heterocyclic systems.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. Red-colored regions indicate a negative potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.
In this compound, the MEP surface would likely show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the benzodioxole moiety, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net
Molecular Docking and Dynamics Simulations Pertaining to Potential Biological Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to a protein target and its behavior in a biological environment.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ajgreenchem.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. rdd.edu.iq The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score.
For this compound, docking studies could be performed against various protein targets, such as enzymes or receptors implicated in disease. The results would reveal potential binding poses and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score | -8.5 kcal/mol |
| Interacting Residues | TYR234, LYS112, PHE345 |
| Key Interactions | Hydrogen bond with TYR234, Pi-stacking with PHE345 |
Note: The data in this table are hypothetical and serve as an example of typical docking results.
Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule over time. nih.gov By simulating the movement of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in an aqueous solution or when bound to a protein. These simulations are crucial for assessing the stability of the ligand-protein complex predicted by docking and for understanding the flexibility of the ligand.
An MD simulation of this compound in a protein binding site would track the trajectory of the ligand and surrounding protein residues, providing insights into the stability of the binding pose and the energetic contributions of different interactions.
Prediction of Spectroscopic Properties and Validation Against Experimental Data
Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of experimental spectra.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, for this compound would typically be performed using density functional theory (DFT) methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach.
A standard computational protocol would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation.
NMR Calculation: Using the optimized geometry, the NMR chemical shifts (δ) for ¹H and ¹³C atoms are calculated. These calculations are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Data Comparison: The calculated chemical shifts would then be compared with experimentally obtained NMR data. A strong correlation between the predicted and observed values would validate the computational model and aid in the definitive assignment of NMR signals.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (benzodioxole ring) | 6.8 - 7.5 | (Not Available) |
| H (CH₂ of dioxole) | ~6.0 | (Not Available) |
| H (NH of tetrazole) | 14.0 - 16.0 | (Not Available) |
| C (benzodioxole ring) | 100 - 150 | (Not Available) |
| C (CH₂ of dioxole) | ~101 | (Not Available) |
| C (C5 of tetrazole) | ~155 | (Not Available) |
Simulated Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions.
The theoretical approach involves:
Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. This is typically done at the same level of theory as the optimization.
Spectral Generation: The calculated frequencies and intensities are used to generate a simulated IR or Raman spectrum.
Assignment and Comparison: The simulated spectrum is compared with the experimental spectrum. This allows for the assignment of each experimental band to a specific vibrational mode (e.g., C-H stretch, N-N stretch, ring deformation).
A hypothetical data table for the key vibrational modes of this compound is presented below, illustrating the kind of information that would be obtained from such a study.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| N-H stretch (tetrazole) | ~3400 | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C=N stretch (tetrazole) | 1600 - 1650 | 1600 - 1680 |
| N-N stretch (tetrazole) | 1400 - 1500 | 1400 - 1550 |
| C-O-C stretch (dioxole) | 1000 - 1100 | 1000 - 1150 |
Conformational Analysis and Tautomerism Studies of the Tetrazole Ring System
The this compound molecule has several conformational degrees of freedom, primarily related to the rotation around the single bond connecting the benzodioxole and tetrazole rings. Furthermore, the tetrazole ring itself can exist in different tautomeric forms, most commonly the 1H and 2H tautomers.
Computational studies would explore:
Potential Energy Surface Scan: By systematically rotating the dihedral angle between the two ring systems, a potential energy surface can be generated to identify the most stable conformations (energy minima) and the energy barriers between them.
Tautomer Stability: The relative energies of the 1H and 2H tautomers of this compound would be calculated to determine the predominant tautomer in the gas phase and in different solvents (using implicit or explicit solvent models). Generally, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is favored in polar solvents.
Reaction Mechanism Elucidation for the Formation and Derivatization of this compound
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.
For the formation of this compound, which is typically synthesized via a [3+2] cycloaddition reaction between an organonitrile (3,4-methylenedioxybenzonitrile) and an azide (B81097) (e.g., sodium azide), computational studies would:
Map the Reaction Coordinate: The energy profile of the reaction would be calculated, identifying the structures and energies of the reactants, transition state, and product.
Determine Activation Energy: The energy barrier (activation energy) for the reaction would be calculated, providing a measure of the reaction rate.
For derivatization reactions, such as N-alkylation of the tetrazole ring, computational studies can predict the regioselectivity of the reaction. By calculating the energies of the possible products (N1 vs. N2 alkylation), the thermodynamically favored product can be identified. Furthermore, analysis of the electronic properties of the tetrazole anion (the reactive intermediate) can provide insights into the kinetic control of the reaction.
Structure Activity Relationship Sar Insights and Medicinal Chemistry Perspectives on 5 1,3 Benzodioxol 5 Yl 1h Tetrazole Analogues
Design and Synthesis of Derivatives of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole for Mechanistic Probes
The strategic design and synthesis of derivatives of this compound are fundamental to probing their mechanistic interactions with biological targets. Synthetic approaches typically involve the construction of the tetrazole ring from a corresponding nitrile precursor, often derived from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available starting material. Modifications are systematically introduced to the tetrazole ring, the benzodioxole moiety, and any linker regions to investigate their influence on the compound's biological activity.
Benzodioxole Moiety Modifications and Steric Hindrance
The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is another critical component of the scaffold. Modifications to this part of the molecule can introduce steric hindrance and alter lipophilicity, both of which can affect binding affinity and selectivity. Introducing substituents on the benzene (B151609) ring of the benzodioxole can create steric clashes with the binding pocket of a target protein, providing valuable information about the spatial constraints of the active site. For example, the addition of bulky groups may decrease activity if the binding pocket is narrow, or conversely, enhance it if there are adjacent hydrophobic pockets that can be occupied.
Linker Region Engineering for Modulating Potency and Selectivity
In many drug discovery programs, a linker region is incorporated between key pharmacophoric elements to optimize their spatial orientation for ideal target interaction. For analogues of this compound, the introduction of a flexible or rigid linker between the benzodioxole and tetrazole moieties, or between the core scaffold and another functional group, can be a powerful strategy to modulate potency and selectivity. The length and rigidity of the linker can be systematically varied to fine-tune the distance and conformational freedom of the interacting groups. This approach allows for the exploration of the binding site topology and the identification of optimal geometries for biological activity.
Elucidation of Key Pharmacophoric Elements and Structural Requirements for Biological Interactions
The key pharmacophoric elements of this compound analogues are generally considered to be the tetrazole ring and the benzodioxole moiety. The tetrazole ring often acts as a key interaction point, mimicking the binding of a carboxylate group to engage in hydrogen bonding or ionic interactions with receptor residues. nih.gov The benzodioxole group typically contributes to binding through hydrophobic and van der Waals interactions.
Pharmacophore modeling studies on related tetrazole-containing compounds have highlighted the importance of the spatial arrangement of these features. nih.gov The distance and relative orientation between the hydrogen bond donor/acceptor features of the tetrazole and the hydrophobic region of the benzodioxole are critical determinants of biological activity. Structural requirements often include a planar or near-planar conformation to facilitate optimal stacking interactions within the binding site.
Impact of Substitutions on Molecular Recognition and Binding Affinity (theoretical and pre-clinical)
Theoretical and pre-clinical studies, including molecular docking and in vitro binding assays, are essential for understanding how substitutions on the this compound scaffold impact molecular recognition and binding affinity.
Molecular docking simulations can predict the binding modes of different analogues within a target's active site. These studies can reveal how specific substitutions influence key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the introduction of an electron-withdrawing group on the benzodioxole ring could alter the electrostatic potential of the molecule, potentially leading to stronger interactions with positively charged residues in the binding pocket.
Pre-clinical data from binding assays provide quantitative measures of the affinity of the compounds for their target. By comparing the binding affinities of a series of systematically modified analogues, a quantitative structure-activity relationship (QSAR) can be established. This allows for the identification of substitutions that either enhance or diminish binding, providing a rational basis for further optimization.
Table 1: Hypothetical Impact of Substitutions on Binding Affinity
| Substitution Position | Substituent Type | Predicted Impact on Binding Affinity | Rationale |
|---|---|---|---|
| Tetrazole N-1 | Small alkyl group | May increase or decrease | Alters steric and electronic properties, potentially affecting hydrogen bonding. |
| Benzodioxole C-6 | Halogen (e.g., Cl, F) | May increase | Can enhance hydrophobic interactions and potentially form halogen bonds. |
Bioisosteric Replacements and Their Effects on Compound Activity Profiles (mechanistic)
Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. bohrium.comdrughunter.com In the context of this compound, the tetrazole ring itself is a bioisostere of a carboxylic acid. nih.gov
Further bioisosteric replacements can be explored to fine-tune the activity profile. For example, the tetrazole ring could be replaced with other acidic heterocycles, such as a triazole or an isoxazole, to investigate the effect of subtle changes in acidity, geometry, and hydrogen bonding capacity on the mechanism of action. Similarly, the benzodioxole moiety could be replaced with other bicyclic systems, such as benzofuran (B130515) or indole, to explore the impact of different hydrophobic and electronic characteristics on target engagement.
Mechanistically, these bioisosteric replacements can lead to altered binding modes, changes in metabolic stability, or modulation of off-target activities. For instance, replacing the tetrazole with a less acidic group might reduce potency if a strong acidic interaction is crucial for the mechanism, but it could also improve membrane permeability and oral bioavailability. The systematic application of bioisosteric replacements is therefore a key tool for understanding the mechanistic basis of the biological activity of this class of compounds. bohrium.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Pre Clinical Biological Evaluation and Mechanistic Studies of 5 1,3 Benzodioxol 5 Yl 1h Tetrazole
In Vitro Target Engagement and Enzyme Inhibition Studies
No publicly available research data specifies the in vitro target engagement or enzyme inhibition properties of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole.
Specific Receptor Binding Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)
There are no available studies that have characterized the binding affinity of this compound for any specific G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Phosphodiesterases, Carbonic Anhydrases, Proteases)
Information regarding the inhibitory activity of this compound against enzymes such as phosphodiesterases, carbonic anhydrases, or proteases is not available in the public domain. Consequently, data on its inhibition kinetics (e.g., IC50, Ki values) and mechanism of action are unknown.
Modulator Activity (e.g., Agonist, Antagonist, Allosteric Modulator)
There is no available data to classify this compound as an agonist, antagonist, or allosteric modulator at any specific biological target.
Cellular Assays: Mechanistic Insights into Intracellular Pathways
There is no published research detailing the effects of this compound in cellular assays or providing insights into its impact on intracellular pathways.
Effects on Signal Transduction Pathways (e.g., cAMP, MAPK, Akt/mTOR)
The effect of this compound on key signal transduction pathways, including the cyclic AMP (cAMP), mitogen-activated protein kinase (MAPK), or the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways, has not been reported in the scientific literature.
Modulation of Gene Expression and Protein Synthesis
There are no available studies investigating the influence of this compound on gene expression or protein synthesis in any cell-based model.
Impact on Cellular Viability and Proliferation Mechanisms (non-toxicity, mechanistic)
No studies were identified that investigated the non-toxic impact of this compound on cellular viability and proliferation. Research into the specific molecular pathways and mechanisms through which this compound might influence cell cycle progression, apoptosis, or other proliferation-related processes has not been reported.
Intracellular Localization and Distribution Studies
There is no available information regarding the intracellular localization and distribution of this compound. Studies to determine its uptake into cells, its accumulation in specific organelles, and its subcellular distribution have not been published.
In Vivo Proof-of-Concept Studies in Animal Models (mechanistic, non-efficacy, non-safety)
Mechanistic in vivo studies of this compound in animal models are not described in the current scientific literature.
Target Engagement and Pharmacodynamic Biomarker Analysis in Animal Tissues
No data has been published on the in vivo target engagement of this compound. Consequently, there are no reports on the analysis of pharmacodynamic biomarkers in animal tissues to confirm its interaction with potential molecular targets.
Mechanistic Exploration of Biological Responses in Disease Models (e.g., inflammation, neurodegeneration, metabolic disorders)
There are no published studies exploring the mechanistic biological responses to this compound in animal models of inflammation, neurodegeneration, or metabolic disorders.
Future Research Directions and Translational Opportunities for 5 1,3 Benzodioxol 5 Yl 1h Tetrazole
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The conventional synthesis of 5-substituted-1H-tetrazoles typically involves a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. nih.govresearchgate.net For 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, this would involve the reaction of 1,3-benzodioxole-5-carbonitrile with a reagent like sodium azide. Future research should focus on optimizing this process to align with the principles of green chemistry.
Key areas for investigation include the development of more sustainable and efficient catalytic systems. Recent advancements in the synthesis of 5-aryl-tetrazoles have highlighted the utility of nanomaterials as highly efficient, recoverable, and reusable catalysts. rsc.org These approaches often allow for reactions to be conducted in environmentally benign solvents, such as water, under milder conditions. aston.ac.ukacs.orgscispace.com One-pot multicomponent reactions (MCRs) also present an attractive strategy, offering high atom economy and procedural simplicity by combining multiple starting materials in a single step. rsc.org The exploration of these green methodologies could lead to scalable and environmentally friendly production of this compound.
| Catalytic System | Key Features | Potential for Adaptation | Reference |
|---|---|---|---|
| β-Ni(OH)₂ Nanoparticles | Heterogeneous, reusable catalyst; enables reaction in water. | High potential for a sustainable, water-based synthesis of the target compound from the corresponding aldoxime. | aston.ac.ukacs.orgnih.gov |
| Fe₃O₄-based Nanocatalysts (e.g., Fe₃O₄@L-lysine-Pd(0)) | Magnetic, easily recoverable; high efficiency in aqueous media. | Offers a straightforward method for catalyst separation and reuse, enhancing process sustainability. | rsc.org |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysts with high surface area and tunable porosity. | Could provide high catalytic activity and selectivity in either direct cycloaddition or three-component reactions. | researchgate.net |
| ZrOCl₂·8H₂O | An efficient and water-tolerant Lewis acid catalyst. | Promising for clean, regioselective syntheses in aqueous media, avoiding hazardous organic solvents. | scispace.com |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers powerful tools for elucidating the structural, electronic, and reactive properties of heterocyclic compounds. For this compound, methods like Density Functional Theory (DFT) can provide profound insights into its fundamental characteristics. DFT calculations are routinely used to study related 5-aryl-tetrazoles, predicting stable geometries, vibrational frequencies, and electronic properties. researchgate.netasianpubs.orgmdpi.com
| Computational Method | Research Focus | Anticipated Outcome for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Tautomeric stability, geometric parameters, spectroscopic properties (IR, NMR), electronic structure (HOMO/LUMO). | Prediction of the most stable tautomer and correlation of theoretical spectra with experimental data for structural confirmation. | researchgate.netasianpubs.orgmdpi.comnih.gov |
| Molecular Docking | Binding mode and affinity prediction with biological targets (e.g., enzymes, receptors). | Identification of potential therapeutic targets and rational design of more potent derivatives. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Conformational analysis and stability of ligand-receptor complexes over time. | Understanding the dynamic behavior of the compound within a biological environment and assessing the stability of predicted binding poses. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Development of predictive models to guide the design of new analogs with enhanced activity. | mdpi.com |
Diversification of the Compound Scaffold for New Biological Probes and Chemical Tools
The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to act as a bioisostere of carboxylic acids and cis-amide bonds. lifechemicals.comacs.orgnih.gov The this compound framework is ripe for chemical diversification to generate libraries of novel compounds for biological screening.
Future synthetic efforts could focus on two main diversification points: functionalization of the benzodioxole ring and substitution at the nitrogen atoms of the tetrazole ring. nih.gov N-alkylation or N-arylation of the tetrazole can lead to 1,5- or 2,5-disubstituted regioisomers, each with distinct steric and electronic profiles that can modulate biological activity. nih.gov By incorporating reporter groups, such as fluorescent tags, derivatives of this compound could be transformed into biological probes for cellular imaging or chemical tools to study biological processes. rsc.orgresearchgate.net The development of robust synthetic routes, including photochemical methods that can generate reactive intermediates from the tetrazole ring, will be crucial for accessing this expanded chemical space. nih.govmdpi.com
Potential Applications Beyond Traditional Medicinal Chemistry
While the primary interest in tetrazole derivatives has been in medicinal chemistry, their unique structural and electronic properties make them suitable for a range of other applications.
The four nitrogen atoms of the tetrazole ring are excellent coordinating agents for metal ions, making tetrazole-containing ligands highly valuable for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). lifechemicals.commdpi.commaynoothuniversity.ie The this compound ligand could be used to synthesize novel CPs and MOFs with potentially interesting properties. Depending on the choice of metal ion and synthesis conditions, these materials could exhibit permanent porosity for gas storage, unique magnetic behavior, or luminescence. jove.comrsc.org The nitrogen-rich nature of the tetrazole ring also imparts a high heat of formation, making such compounds candidates for the development of energetic materials. researchgate.net
The ability of tetrazoles to coordinate with metal ions can be harnessed for the development of chemical sensors. Several studies have demonstrated that tetrazole derivatives can act as selective chemosensors, often exhibiting a "turn-on" fluorescence response upon binding to specific metal ions like Al³⁺ or Zn²⁺. rsc.orgresearchgate.netafricanjournalofbiomedicalresearch.com Following this principle, this compound and its derivatives could be designed as novel fluorescent or colorimetric sensors. The benzodioxole moiety may influence the photophysical properties and modulate the selectivity of the sensor. Furthermore, derivatization of the core scaffold has been shown to produce probes capable of detecting reactive oxygen species like hydrogen peroxide, suggesting a broad scope for sensor development. aston.ac.uknih.gov
Beyond its direct use, this compound can serve as a versatile synthetic building block for constructing more complex molecular architectures. nih.gov Tetrazoles are known to participate in various transformations, including multicomponent reactions (MCRs) like the Ugi-azide reaction, which allow for the rapid assembly of diverse and complex scaffolds from simple precursors. acs.orgnih.gov Additionally, the tetrazole ring can undergo photochemical ring-opening to form highly reactive nitrile imine intermediates. nih.govmdpi.com These intermediates can be trapped in situ through cycloaddition reactions to generate a variety of other heterocyclic systems, a process that is highly valuable in modern organic synthesis. This reactivity opens a pathway to novel compounds that retain the benzodioxole core while incorporating new heterocyclic motifs.
Integration of this compound in Polypharmacology and Multi-target Drug Discovery Paradigms (theoretical)
The paradigm of "one molecule, one target" has been progressively challenged by the understanding that complex diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, are often the result of perturbations in multiple biological pathways. This has led to the rise of polypharmacology, the design and use of pharmaceutical agents that act on multiple targets to achieve a desired therapeutic effect. nih.gov A single molecule engineered to selectively interact with multiple targets, known as a multi-target drug (MTD), can offer advantages over combination therapies, including a more predictable pharmacokinetic profile and potentially improved patient compliance. nih.gov The chemical architecture of this compound, combining two pharmacologically significant scaffolds, presents a compelling theoretical framework for its exploration within a multi-target drug discovery paradigm.
The unique physicochemical properties of the tetrazole ring have made it a cornerstone in medicinal chemistry. uq.edu.aunih.gov Tetrazole scaffolds are prevalent in a number of FDA-approved drugs for a variety of conditions, including hypertension, cancer, and various infections, which highlights their ability to interact with a diverse range of biological targets. nih.govresearchgate.net A key feature of the 1H-tetrazole moiety is its role as a bioisostere of the carboxylic acid group. researchgate.net This allows it to mimic the interactions of a carboxylate with biological targets, such as forming hydrogen bonds and salt bridges, while offering improved metabolic stability and oral bioavailability. This bioisosteric relationship enables the tetrazole ring to potentially engage with a wide array of enzymes and receptors that recognize carboxylate-containing ligands.
The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is another structural alert for biological activity. It is a feature of numerous natural products and synthetic compounds with diverse pharmacological profiles. The benzodioxole ring system is essentially planar and can engage in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. nih.gov Derivatives of 1,3-benzodioxole have been investigated for their potential to modulate the activity of metabolic enzymes and have been incorporated into compounds with antitumor properties. mdpi.com For instance, some studies have explored conjugating 1,3-benzodioxole derivatives with arsenicals to selectively inhibit the thioredoxin (Trx) system in cancer cells. mdpi.com
The theoretical multi-target profile of this compound arises from the synergistic combination of these two moieties. The tetrazole group can serve as a primary binding anchor for targets that recognize acidic groups, while the benzodioxole fragment can provide additional interactions with the target protein or engage with a secondary target altogether. This "scaffold-hopping" potential is a key strategy in multi-target drug design.
To systematically explore the polypharmacological potential of this compound, modern computational techniques are indispensable. In silico target fishing, or computational target prediction, employs a variety of methods to identify potential biological targets for a given small molecule. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods would involve comparing the structural and physicochemical properties of this compound against databases of compounds with known biological activities. Conversely, structure-based methods, such as inverse molecular docking, would involve screening the compound against a large library of 3D protein structures to identify potential binding partners.
A theoretical workflow for elucidating the multi-target profile of this compound could involve several computational steps. Initially, pharmacophore models could be generated based on the compound's structure to search for complementary patterns in known biological targets. Subsequently, large-scale inverse docking studies against a panel of disease-relevant proteins could predict binding affinities and modes. The results from these computational screens would generate a list of putative targets, which could then be prioritized for experimental validation.
The table below outlines a theoretical framework for the potential multi-target engagement of this compound based on the known activities of its constituent scaffolds.
| Structural Moiety | Potential Target Class | Rationale for Interaction |
| 1H-Tetrazole | G-Protein Coupled Receptors (GPCRs) | Bioisostere of carboxylic acid, capable of mimicking endogenous ligands that bind to receptors like angiotensin II receptors. nih.gov |
| Hydrolases (e.g., metalloproteinases) | Can act as a zinc-binding group, interacting with the catalytic metal ion in the active site. | |
| Kinases | Potential to form hydrogen bonds with the hinge region of the kinase domain. | |
| 1,3-Benzodioxole | Cytochrome P450 Enzymes | Known to interact with and in some cases inhibit various CYP450 isoforms, which can be a target for modulating drug metabolism or for treating certain diseases. |
| Nuclear Receptors | The planar, lipophilic structure can facilitate binding within the ligand-binding domains of nuclear receptors. | |
| Redox-modulating enzymes (e.g., Thioredoxin Reductase) | The benzodioxole ring can be metabolized to reactive intermediates that may interact with redox-sensitive enzymes. mdpi.com | |
| Combined Scaffold | Enzymes with composite binding sites | The distinct electronic and steric properties of the two moieties could allow for simultaneous interaction with different sub-pockets of a single target, leading to high affinity and selectivity. |
| Allosteric sites | The compound could potentially bind to an allosteric site on one target, modulating the activity of a primary target engaged by the other moiety. |
This theoretical integration into polypharmacology underscores the potential of this compound as a lead scaffold for developing novel MTDs. The future direction of research should focus on computational prediction of its target profile, followed by synthesis of focused libraries of analogues to probe the structure-activity relationships for multiple targets. This rational approach could unlock the therapeutic potential of this chemical entity in complex diseases.
Q & A
Basic Questions
Q. What are the common synthesis routes for 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, and what factors influence reaction yield?
- Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition of azides to nitriles. Key methods include:
- Nano-TiCl₄·SiO₂ catalysis : Enhances reaction efficiency under mild conditions (60–80°C, 2–4 hours), achieving yields up to 85% .
- Glacial acetic acid-mediated synthesis : Secondary arylcyanamides react with sodium azide, yielding tetrazoles with regioselectivity influenced by electron-donating/withdrawing substituents .
- Solventless TBAF (tetrabutylammonium fluoride) catalysis : Reduces environmental impact and improves atom economy (yields ~78%) .
- Critical Factors : Catalyst loading, reaction temperature, and solvent polarity significantly impact yield and regioselectivity.
Q. How stable is this compound under varying pH conditions?
- Methodological Answer : Stability studies indicate the compound remains intact across a broad pH range (2–12) due to the resonance stabilization of the tetrazole ring and the electron-rich benzodioxole moiety . Researchers should confirm stability via:
- HPLC monitoring over 24 hours in buffered solutions.
- ¹H NMR spectroscopy to detect decomposition products (e.g., ring-opening intermediates).
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (benzodioxole aromatic protons) and δ 9.0–10.0 ppm (tetrazole NH) confirm regiochemistry .
- FTIR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3200 cm⁻¹ (NH stretch) .
- X-ray crystallography : Resolves bond angles (e.g., C–N–N = 109.5°) and confirms planarity of the tetrazole ring .
Advanced Research Questions
Q. How can solventless synthesis protocols optimize the production of this compound?
- Methodological Answer : Solventless methods reduce waste and improve scalability. Key steps:
- Mechanochemical grinding : Combine nitrile precursors (e.g., 1,3-benzodioxole-5-carbonitrile) with NaN₃ and TBAF in a ball mill (30 min, 25°C) .
- Microwave-assisted synthesis : Achieve 90% yield in 10 minutes by coupling azide-nitrile cycloaddition with microwave irradiation (150°C) .
- Validation : Compare purity metrics (HPLC, melting point) against traditional solvent-based methods.
Q. How can contradictions in spectroscopic data during structural characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NH proton splitting in NMR) may arise from tautomerism or hydrogen bonding. Strategies include:
- Variable-temperature NMR : Resolve dynamic tautomerism by analyzing spectra at −40°C to 100°C .
- DFT calculations : Predict dominant tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- X-ray crystallography : Definitive resolution of solid-state structure .
Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) based on the tetrazole’s carboxylic acid isosterism .
- QSAR modeling : Correlate substituent effects (Hammett σ values) with antimicrobial activity (IC₅₀) using MLR (multiple linear regression) .
Q. How do structural modifications to the benzodioxole or tetrazole moieties alter bioactivity?
- Methodological Answer :
- SAR studies : Replace benzodioxole with fluorophenyl (logP = 2.1 → 2.8) to enhance blood-brain barrier penetration .
- Antimicrobial assays : Test derivatives against Staphylococcus aureus (MIC = 8–64 µg/mL) via broth microdilution. Activity correlates with electron-withdrawing groups (e.g., –NO₂) at the tetrazole C5 position .
- Cytotoxicity screening : Use MTT assays on HEK293 cells to ensure selectivity (IC₅₀ > 100 µg/mL for non-target cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
